3-(1,3-benzothiazol-2-yl)-6-nitro-2H-chromen-2-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-nitro-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the Knoevenagel condensation reaction, where 2-aminobenzenethiol reacts with an aromatic aldehyde in the presence of a base such as piperidine in ethanol . The reaction mixture is then heated to promote cyclization, forming the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace substituents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-nitro-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death . In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one: Similar structure but lacks the nitro group, which may affect its reactivity and biological activity.
3-(1,3-Benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid: Contains a sulfonic acid group, making it more water-soluble and potentially altering its applications.
2-(1,3-Benzothiazol-2-yl)-quinazolin-4(3H)-one: A quinazoline derivative with different pharmacological properties.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6-nitro-2H-chromen-2-one is unique due to the presence of both benzothiazole and chromenone moieties, along with a nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H8N2O4S |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-nitrochromen-2-one |
InChI |
InChI=1S/C16H8N2O4S/c19-16-11(15-17-12-3-1-2-4-14(12)23-15)8-9-7-10(18(20)21)5-6-13(9)22-16/h1-8H |
InChI Key |
CBIRHQBQOSDSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
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